5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
“5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives has been reported in several studies . The synthesis often involves a series of chemical reactions, including the formation of C–C bonds and esterification .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” consists of a pyrrole ring fused to a pyridine ring . The presence of the fluorine atom and the amine group in the molecule may influence its chemical properties and biological activities .
Scientific Research Applications
Synthesis Techniques
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives are used in various synthesis techniques. Thibault et al. (2003) discussed two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, emphasizing regioselective fluorination techniques (Thibault et al., 2003). Wang et al. (2006) described a practical synthesis method for a pharmaceutical intermediate involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Chemical Analysis and Molecular Docking
Caballero et al. (2011) performed docking studies on compounds including 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives to analyze their interactions with c-Met kinase, showing the utility of this compound in molecular docking and structure-activity relationship studies (Caballero et al., 2011).
Applications in Radiopharmaceuticals
Radiosynthesis and Imaging
The compound has been utilized in the radiosynthesis of [18 F]MK-6240, a radiopharmaceutical used in PET imaging to detect neurofibrillary tangles associated with neurological diseases. Collier et al. (2017) reported the automated 2-step radiosynthesis of [18 F]MK-6240 using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, emphasizing its efficiency and compliance with good manufacturing practices (Collier et al., 2017). Additionally, Hopewell et al. (2019) described a simplified radiosynthesis of [18 F]MK-6240, demonstrating the compound's role in improving synthesis methods (Hopewell et al., 2019).
Future Directions
The future directions for the research on “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSNSPRVBYTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696619 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1190310-08-7 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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